molecular formula C10H15NO B11926846 (S)-2-amino-2-methyl-3-phenylpropan-1-ol

(S)-2-amino-2-methyl-3-phenylpropan-1-ol

Cat. No.: B11926846
M. Wt: 165.23 g/mol
InChI Key: HYRNHINXZCYRME-JTQLQIEISA-N
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Description

(S)-2-amino-2-methyl-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article due to its specific biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-methyl-3-phenylpropan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methyl-3-phenylpropan-1-one with a chiral borane complex can yield this compound with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques. This can include the use of chiral chromatography or crystallization methods to separate the desired enantiomer from a racemic mixture. Additionally, biocatalytic methods using enzymes that selectively produce the (S)-enantiomer are also employed due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-amino-2-methyl-3-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for various receptors.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-2-amino-2-methyl-3-phenylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-methyl-3-phenylpropan-1-ol: The enantiomer of the (S)-form, with different biological activity.

    2-amino-2-methyl-3-phenylpropan-1-one: The ketone precursor used in the synthesis of the target compound.

    2-amino-2-methyl-3-phenylpropan-1-amine: A related amine with similar structural features.

Uniqueness

(S)-2-amino-2-methyl-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral biological targets makes it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m0/s1

InChI Key

HYRNHINXZCYRME-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(CO)N

Canonical SMILES

CC(CC1=CC=CC=C1)(CO)N

Origin of Product

United States

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